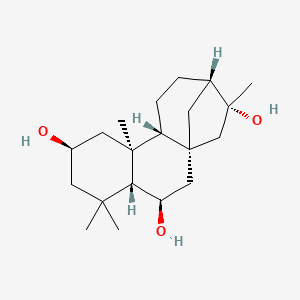

2,6,16-Kauranetriol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H34O3 |

|---|---|

Molecular Weight |

322.5 g/mol |

IUPAC Name |

(1R,3R,4R,7R,9S,10R,13S,14R)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,9]hexadecane-3,7,14-triol |

InChI |

InChI=1S/C20H34O3/c1-17(2)8-13(21)9-18(3)15-6-5-12-7-20(15,11-19(12,4)23)10-14(22)16(17)18/h12-16,21-23H,5-11H2,1-4H3/t12-,13+,14+,15-,16+,18-,19+,20+/m0/s1 |

InChI Key |

MGTDZPRNONHJLG-SBEWVQDESA-N |

Isomeric SMILES |

C[C@@]12C[C@@H](CC([C@H]1[C@@H](C[C@]34[C@H]2CC[C@@H](C3)[C@](C4)(C)O)O)(C)C)O |

Canonical SMILES |

CC1(CC(CC2(C1C(CC34C2CCC(C3)C(C4)(C)O)O)C)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Intricacies of 2,6,16-Kauranetriol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6,16-Kauranetriol, a diterpenoid compound isolated from the herbaceous plant Pteris cretica, represents a molecule of growing interest within the scientific community. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and insights into its potential biological activities. The document is intended to serve as a foundational resource for researchers exploring the therapeutic potential of this natural product.

Chemical Structure and Identification

This compound is a tetracyclic diterpenoid belonging to the kaurane (B74193) class. Its core structure is the kaurane skeleton, a complex ring system that forms the basis for a wide variety of natural products. The systematic name for this compound is (2R,4aR,5R,6aR,8R,9R,11aR,11bS)-4,4,8,11b-Tetramethyltetradecahydro-6a,9-methanocyclohepta[a]naphthalene-2,5,8-triol.

Chemical Structure:

Figure 1: 2D Chemical Structure of this compound.

Molecular Identifiers:

-

CAS Number: 41530-90-9

-

Molecular Formula: C₂₀H₃₄O₃

-

Molecular Weight: 322.48 g/mol

-

SMILES: C[C@]12[C@@]3([H])[C@@]4(C--INVALID-LINK--O)C">C@HO)C--INVALID-LINK--([H])--INVALID-LINK--(C4)C

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively reported in publicly available literature. However, based on its chemical structure and the general properties of kaurane diterpenoids, the following can be inferred. This information is summarized in Table 1.

| Property | Value/Description | Source/Method |

| Physical State | Powder | [1] |

| Molecular Weight | 322.48 g/mol | Calculated |

| Solubility | Expected to be soluble in organic solvents like Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO, and Acetone. | [2] |

| Storage | Store at 2-8°C. | [2] |

Table 1: Physicochemical Properties of this compound.

Experimental Protocols

Isolation of this compound from Pteris cretica

Figure 2: General workflow for the isolation of this compound.

Methodology:

-

Extraction: The dried and powdered aerial parts of Pteris cretica are subjected to exhaustive extraction with a suitable organic solvent, such as methanol or ethanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. The resulting fractions are concentrated.

-

Chromatographic Purification: The bioactive fraction (typically the ethyl acetate or chloroform fraction for diterpenoids) is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., n-hexane-ethyl acetate). Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Final Purification: Fractions containing the compound of interest are further purified by preparative high-performance liquid chromatography (HPLC) to yield pure this compound. The structure of the isolated compound is then confirmed by spectroscopic methods such as NMR (¹H, ¹³C, COSY, HMQC, HMBC) and mass spectrometry.

Biological Activity and Signaling Pathways

The specific biological activities of this compound have not been extensively studied. However, the broader class of kaurane diterpenoids is known to possess a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and cytotoxic activities.

Based on studies of structurally similar kaurane diterpenoids, it is plausible that this compound may exert its biological effects through the modulation of key cellular signaling pathways. One such pathway is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascade, which plays a central role in inflammation.

Figure 3: Postulated inhibitory effect on the NF-κB signaling pathway.

Hypothesized Mechanism of Action:

Many kaurane diterpenoids have been shown to inhibit the activation of the NF-κB pathway. This is often achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, these compounds block the translocation of NF-κB to the nucleus, thereby preventing the transcription of pro-inflammatory genes such as those for TNF-α, IL-6, and COX-2. It is hypothesized that this compound may share this mechanism of action. Further research is required to validate this hypothesis.

Future Directions

This compound represents a promising scaffold for the development of new therapeutic agents. Future research should focus on:

-

Total Synthesis: Development of an efficient and scalable total synthesis route to enable further biological evaluation and the generation of analogues.

-

Pharmacological Profiling: Comprehensive in vitro and in vivo studies to elucidate the specific biological activities and mechanisms of action.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of derivatives to identify key structural features responsible for biological activity and to optimize potency and selectivity.

-

Target Identification: Utilizing chemical biology approaches to identify the direct molecular targets of this compound.

Conclusion

This technical guide has summarized the current knowledge on the chemical structure and potential biological relevance of this compound. While significant gaps in our understanding remain, the information presented herein provides a solid foundation for future investigations into this intriguing natural product. The unique kaurane scaffold and the presence of multiple hydroxyl groups suggest a rich potential for derivatization and the development of novel therapeutic agents.

References

Unveiling 2,6,16-Kauranetriol: A Technical Guide to its Natural Sourcing and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, isolation, and potential biological significance of the ent-kaurane diterpenoid, 2,6,16-Kauranetriol. This document synthesizes available scientific information to support research and development efforts focused on this class of natural products.

Natural Provenance of this compound

The primary documented natural source of this compound, also referred to in scientific literature as 2β,6β,16α-trihydroxy-ent-kaurane, is the plant species Pteris cretica, commonly known as the Cretan brake fern. This fern is a member of the Pteridaceae family and is found in temperate and warm regions. The compound has been identified in both the aerial parts and the rhizomes of the plant. While Pteris cretica stands out as the principal source, the broader class of ent-kaurane diterpenoids is widely distributed in the plant kingdom, including in the genera Isodon, Sideritis, and Coffea.

Experimental Protocols: Isolation of Kaurane Diterpenoids

While a specific, detailed protocol for the isolation of this compound with quantitative yield and purity data is not extensively documented in publicly available literature, a general methodology can be constructed based on established phytochemical techniques for separating ent-kaurane diterpenoids from plant matrices. The following protocol is a representative workflow.

Plant Material Collection and Preparation

Fresh, healthy aerial parts and rhizomes of Pteris cretica should be collected and authenticated. The plant material is then washed, shade-dried, and ground into a coarse powder to increase the surface area for efficient extraction.

Extraction

The powdered plant material is subjected to exhaustive extraction, typically using a 70% aqueous ethanol (B145695) solution at room temperature. This process is repeated multiple times to ensure the complete extraction of secondary metabolites. The combined extracts are then filtered and concentrated under reduced pressure to yield a crude extract.

Fractionation

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity to separate compounds based on their solubility. A typical fractionation scheme would involve:

-

Petroleum Ether: To remove non-polar constituents like fats and waxes.

-

Dichloromethane (B109758) or Chloroform: To extract compounds of intermediate polarity, which often includes diterpenoids.

-

Ethyl Acetate (B1210297): To isolate more polar compounds.

-

n-Butanol: To extract highly polar glycosidic compounds.

The ent-kaurane diterpenoids, including this compound, are expected to be concentrated in the dichloromethane and ethyl acetate fractions.

Chromatographic Purification

The fractions enriched with diterpenoids are then subjected to a series of chromatographic techniques for the isolation of pure this compound.

-

Column Chromatography: The dried fraction is adsorbed onto silica (B1680970) gel and subjected to column chromatography. A gradient elution system, starting with a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone), is employed. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions showing the presence of the target compound are further purified using preparative HPLC with a suitable column (e.g., C18) and a mobile phase, often a mixture of methanol (B129727) and water or acetonitrile (B52724) and water.

Structure Elucidation and Purity Assessment

The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR, DEPT, COSY, HMBC, HSQC) and Mass Spectrometry (HR-ESI-MS). The purity of the final compound is determined using analytical HPLC.

Quantitative Data Summary

| Parameter | Description | Expected Range/Value |

| Extraction Yield | Percentage of crude extract obtained from dried plant material. | 2-10% (w/w) |

| Fractionation Yield | Percentage of each solvent fraction from the crude extract. | Varies depending on the solvent. |

| Isolated Compound Yield | Milligrams of pure this compound obtained per kilogram of dried plant material. | Data not available. |

| Purity | Purity of the isolated this compound as determined by HPLC. | >95% for use in biological assays. |

Potential Signaling Pathways and Biological Activities

While the specific molecular targets and signaling pathways of this compound have not been extensively studied, research on other structurally related ent-kaurane diterpenoids provides insights into its potential biological activities. Many compounds in this class have demonstrated significant anticancer properties.

The potential mechanisms of action for ent-kaurane diterpenoids include the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells. Key signaling pathways that are often modulated by these compounds include:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: Many ent-kaurane diterpenoids have been shown to inhibit the NF-κB pathway, which is a critical regulator of inflammatory responses and cell survival. Inhibition of this pathway can lead to the downregulation of anti-apoptotic proteins and promote cancer cell death.

-

p53 Signaling Pathway: The tumor suppressor protein p53 plays a crucial role in regulating the cell cycle and inducing apoptosis in response to cellular stress. Some natural compounds exert their anticancer effects by activating the p53 pathway.

Further research is required to elucidate the specific signaling pathways modulated by this compound.

Visualizations

Experimental Workflow for Isolation

Caption: Generalized workflow for the isolation of this compound.

Postulated Signaling Pathway for Anticancer Activity

Caption: Postulated signaling pathways for the anticancer effects of this compound.

The Biosynthesis of 2,6,16-Kauranetriol in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 2,6,16-Kauranetriol, a hydroxylated ent-kaurane diterpenoid. While the complete enzymatic cascade for this specific molecule is yet to be fully elucidated in a single plant species, this document outlines a putative pathway based on established enzymatic reactions in the broader context of ent-kaurane diterpenoid biosynthesis. It includes available quantitative data, detailed experimental protocols for key enzyme characterization, and visualizations to facilitate understanding of the molecular processes.

The Core Biosynthetic Pathway

The biosynthesis of this compound is believed to originate from the general terpenoid pathway, starting with the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP). The pathway proceeds through the formation of the characteristic tetracyclic ent-kaurane skeleton, followed by a series of specific hydroxylation events catalyzed by cytochrome P450 monooxygenases (CYPs).

The initial steps of the pathway are well-characterized and involve two key enzymes: ent-copalyl diphosphate (B83284) synthase (CPS) and ent-kaurene (B36324) synthase (KS). These enzymes catalyze the cyclization of the linear GGPP molecule into the tetracyclic hydrocarbon, ent-kaurene.

Following the formation of the ent-kaurene backbone, a series of oxidative modifications are required to produce this compound. These hydroxylation steps are catalyzed by specific cytochrome P450 enzymes. While the enzymes responsible for the C-19 oxidation leading to gibberellins (B7789140) are well-known (ent-kaurene oxidase, KO, a CYP701A, and ent-kaurenoic acid oxidase, KAO, a CYP88A), the specific CYPs that hydroxylate the ent-kaurane ring at the C-2, C-6, and C-16 positions to yield this compound have not been definitively identified and characterized across the plant kingdom.[1] However, the existence of various hydroxylated kaurane (B74193) diterpenoids in different plant species strongly suggests the presence of a diverse array of CYPs with the requisite catalytic activities. For instance, a diterpene synthase from poplar (Populus trichocarpa) has been shown to produce 16α-hydroxy-ent-kaurane directly from ent-copalyl diphosphate.[2][3] Additionally, an ent-isokaurene (B1253285) C2-hydroxylase has been identified in rice. While not directly on the ent-kaurene skeleton, it demonstrates the capability of plant CYPs to hydroxylate at the C-2 position of a kaurane-like structure. The isolation of 2β,16α,19-trihydroxy-ent-kaurane from Euphorbia hirta further supports the existence of enzymes capable of multiple hydroxylations on the kaurane framework.

Based on this evidence, a putative biosynthetic pathway for this compound is proposed, involving sequential or concerted hydroxylation of ent-kaurene at the C-16, C-2, and C-6 positions by distinct cytochrome P450 monooxygenases.

Caption: Putative biosynthesis pathway of this compound from GGPP.

Quantitative Data

Quantitative kinetic data for the specific cytochrome P450 enzymes involved in the terminal steps of this compound biosynthesis are not yet available in the public domain. The following table summarizes the known kinetic parameters for the initial, well-characterized enzymes in the ent-kaurane biosynthetic pathway.

| Enzyme | Organism | Substrate | K_m (µM) | k_cat (s⁻¹) | Reference |

| ent-Copalyl Diphosphate Synthase (CPS) | Arabidopsis thaliana | GGPP | 0.6 | 0.03 | [Sun and Kamiya, 1994] |

| ent-Kaurene Synthase (KS) | Arabidopsis thaliana | ent-CPP | 0.3 | 0.04 | [Yamaguchi et al., 1998] |

| ent-Kaurene Oxidase (KO) (CYP701A3) | Arabidopsis thaliana | ent-Kaurene | ~5 | N/A | [Helliwell et al., 1999] |

Note: N/A indicates that the data is not available in the cited literature.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to identify and characterize the enzymes involved in the biosynthesis of this compound. These protocols are generalized and may require optimization for specific enzymes and plant species.

Heterologous Expression and Purification of Diterpene Synthases and Cytochrome P450s

Objective: To produce and purify recombinant enzymes for in vitro characterization.

Protocol:

-

Gene Identification and Cloning:

-

Identify candidate genes for CPS, KS, and putative hydroxylases (CYPs) from transcriptome data of a plant species known to produce this compound or related hydroxylated kauranoids.

-

Amplify the full-length coding sequences (CDS) using PCR with gene-specific primers.

-

Clone the amplified CDS into an appropriate expression vector (e.g., pET series for E. coli or pYES-DEST52 for yeast). For plant CYPs, which are often membrane-bound, yeast (Saccharomyces cerevisiae) is a common heterologous expression host.[4][5]

-

-

Heterologous Expression:

-

For Diterpene Synthases (in E. coli):

-

Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).

-

Grow the culture to an OD_600 of 0.6-0.8 at 37°C.

-

Induce protein expression with IPTG (e.g., 0.5 mM) and continue incubation at a lower temperature (e.g., 16-20°C) for 16-24 hours.

-

-

For Cytochrome P450s (in Yeast):

-

Transform the expression construct into a suitable yeast strain (e.g., WAT11).

-

Grow the culture in a selective medium (e.g., SC-Ura) to a high density.

-

Induce protein expression by transferring the cells to a galactose-containing medium (e.g., YP-Gal).

-

-

-

Protein Purification:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a suitable lysis buffer.

-

Lyse the cells by sonication or high-pressure homogenization.

-

For CYPs, solubilize the microsomal fraction with a mild detergent (e.g., CHAPS).

-

Clarify the lysate by centrifugation.

-

Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography.[6]

-

Caption: General workflow for enzyme discovery and characterization.

In Vitro Enzyme Assays

Objective: To determine the catalytic activity and substrate specificity of the purified recombinant enzymes.

Protocol:

-

Diterpene Synthase Assay:

-

Prepare a reaction mixture containing an appropriate buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM KCl, 10 mM MgCl₂), purified CPS or KS enzyme, and the substrate (GGPP for CPS, ent-CPP for KS).

-

Incubate at an optimal temperature (e.g., 30°C) for 1-2 hours.

-

To analyze diterpene alcohol products, treat the reaction with a phosphatase to dephosphorylate the diterpene diphosphate products.

-

Extract the products with an organic solvent (e.g., hexane (B92381) or ethyl acetate).

-

Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS).

-

-

Cytochrome P450 Hydroxylase Assay (in vitro reconstitution):

-

Prepare a reaction mixture containing a buffer (e.g., 50 mM potassium phosphate, pH 7.4), the purified CYP enzyme, a cytochrome P450 reductase (CPR), and the substrate (ent-kaurene or a hydroxylated intermediate).

-

Initiate the reaction by adding an NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺).

-

Incubate at an optimal temperature (e.g., 30°C) with shaking.

-

Extract the products with an organic solvent (e.g., ethyl acetate).

-

Analyze the products by GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Product Identification and Quantification

Objective: To identify and quantify the enzymatic reaction products.

Protocol:

-

Sample Preparation:

-

Derivatize the extracted products if necessary for GC-MS analysis (e.g., silylation with BSTFA).

-

Resuspend the final sample in a suitable solvent for injection.

-

-

GC-MS Analysis:

-

Separate the products on a suitable GC column (e.g., HP-5MS).

-

Use a temperature gradient to elute the compounds.

-

Identify the products by comparing their mass spectra and retention times with those of authentic standards, if available, or by interpretation of the fragmentation patterns.

-

-

LC-MS Analysis:

-

For more polar compounds, use LC-MS for separation and detection.

-

Employ a suitable column (e.g., C18) and mobile phase gradient.

-

Identify products based on their retention times and mass-to-charge ratios.

-

Enzyme Kinetics

Objective: To determine the kinetic parameters (K_m and k_cat) of the enzymes.

Protocol:

-

Set up a series of enzyme assays with varying substrate concentrations.

-

Ensure that the reaction is in the linear range with respect to time and enzyme concentration.

-

Quantify the product formation at each substrate concentration using GC-MS or LC-MS with an internal standard.

-

Plot the initial reaction velocity (v) against the substrate concentration ([S]).

-

Determine K_m and V_max by fitting the data to the Michaelis-Menten equation using non-linear regression software.

-

Calculate k_cat from V_max and the enzyme concentration.

Conclusion and Future Directions

The biosynthesis of this compound represents a fascinating example of the chemical diversity generated by the modification of a common diterpenoid scaffold. While the early steps of the pathway are well understood, the specific cytochrome P450 enzymes responsible for the precise hydroxylation pattern of this molecule remain a key area for future research. The identification and characterization of these enzymes will not only provide a complete picture of this biosynthetic pathway but also offer valuable biocatalysts for the potential biotechnological production of this compound and other high-value hydroxylated diterpenoids for pharmaceutical and other applications. The experimental protocols outlined in this guide provide a robust framework for researchers to pursue these exciting avenues of discovery.

References

- 1. The CYP88A cytochrome P450, ent-kaurenoic acid oxidase, catalyzes three steps of the gibberellin biosynthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. One amino acid makes the difference: the formation of ent-kaurene and 16α-hydroxy-ent-kaurane by diterpene synthases in poplar - PMC [pmc.ncbi.nlm.nih.gov]

- 3. One amino acid makes the difference: the formation of ent-kaurene and 16α-hydroxy-ent-kaurane by diterpene synthases in poplar - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery and modification of cytochrome P450 for plant natural products biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Overexpression and purification of the membrane-bound cytochrome P450 2B4 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,6,16-Kauranetriol: Properties, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6,16-Kauranetriol, a diterpenoid compound, has been identified as a constituent of various plant species, notably within the Pteris genus. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. The document details the methodologies for its extraction and isolation from natural sources and summarizes its physicochemical characteristics. While specific biological activities and mechanisms of action for this compound are not extensively documented in publicly available literature, this guide discusses the known cytotoxic and anti-inflammatory properties of structurally related kaurane (B74193) diterpenoids, providing a basis for future research and drug discovery efforts.

Introduction

This compound is a tetracyclic diterpenoid belonging to the kaurane class of natural products. Diterpenoids are a diverse group of secondary metabolites found throughout the plant kingdom, known for their wide range of biological activities. The kaurane skeleton, in particular, has been a subject of interest in medicinal chemistry due to the potent cytotoxic and anti-inflammatory properties exhibited by many of its derivatives. This guide focuses on this compound, specifically the ent-kaurane stereoisomer, ent-kaurane-2β,6β,16β-triol, which has been isolated from the aerial parts of the fern Pteris cretica.[1]

Physicochemical Properties

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 41530-90-9 | ChemWhat |

| Molecular Formula | C₂₀H₃₄O₃ | ChemWhat |

| Molecular Weight | 322.48 g/mol | ChemWhat |

| Physical Description | Powder | ChemFaces |

| Relative Density (Predicted) | 1.15 g/cm³ | Clinisciences |

Table 2: Solubility of this compound

| Solvent | Solubility | Source |

| Chloroform | Soluble | ChemFaces |

| Dichloromethane | Soluble | ChemFaces |

| Ethyl Acetate (B1210297) | Soluble | ChemFaces |

| Dimethyl Sulfoxide (DMSO) | Soluble | ChemFaces |

| Acetone | Soluble | ChemFaces |

Note: Specific quantitative solubility data (e.g., in mg/mL) is not currently available in the reviewed literature.

Experimental Protocols

Extraction and Isolation of ent-Kaurane-2β,6β,16β-triol from Pteris cretica

The following protocol is a generalized procedure based on methodologies reported for the isolation of kaurane diterpenoids from Pteris cretica.[1]

Workflow for Extraction and Isolation

Caption: General workflow for the extraction and isolation of this compound.

Methodology:

-

Plant Material Preparation: The aerial parts of Pteris cretica are collected, air-dried, and ground into a fine powder.

-

Extraction: The powdered plant material is extracted exhaustively with methanol (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH), to separate compounds based on their polarity.

-

Column Chromatography: The EtOAc and n-BuOH fractions, which are likely to contain the diterpenoids, are subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.

-

Further Purification: Fractions containing the target compound are further purified using techniques such as Sephadex LH-20 column chromatography and/or preparative High-Performance Liquid Chromatography (HPLC) to yield the pure this compound.

Biological Activities of Related Kaurane Diterpenoids

While specific biological studies on this compound are limited, the broader class of kaurane diterpenoids has been investigated for various pharmacological activities. This section provides an overview of the known cytotoxic and anti-inflammatory effects of structurally similar compounds, which may suggest potential therapeutic applications for this compound.

Cytotoxic Activity

Numerous studies have demonstrated the cytotoxic potential of kaurane diterpenoids against various cancer cell lines.

Experimental Protocol for In Vitro Cytotoxicity Assay (MTT Assay):

-

Cell Culture: Human cancer cell lines (e.g., HCT-116, HepG2, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., a kaurane diterpenoid) for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the untreated control, and the IC₅₀ (half-maximal inhibitory concentration) is determined.

Logical Relationship of Cytotoxicity

Caption: Logical flow of determining the cytotoxic activity of a compound.

Anti-inflammatory Activity

Several kaurane derivatives have been shown to possess anti-inflammatory properties, often through the modulation of key signaling pathways.

Potential Anti-inflammatory Signaling Pathway

Caption: A potential signaling pathway for the anti-inflammatory action of kaurane diterpenoids.

Experimental Protocol for Nitric Oxide (NO) Production Assay:

-

Cell Culture: RAW 264.7 macrophage cells are cultured in an appropriate medium.

-

Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.

-

Compound and LPS Treatment: Cells are pre-treated with various concentrations of the test compound for a short period, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Nitrite (B80452) Measurement: After a 24-hour incubation, the supernatant is collected, and the concentration of nitrite (a stable product of NO) is measured using the Griess reagent.

-

Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated cells to that in LPS-stimulated control cells.

Conclusion and Future Directions

This compound is a naturally occurring diterpenoid with a well-defined chemical structure. While its physicochemical properties are partially characterized, further studies are needed to determine key experimental data such as its melting point, boiling point, and detailed spectral characteristics. The primary source of this compound appears to be the fern Pteris cretica, and established protocols for its isolation provide a foundation for obtaining pure material for further investigation.

The biological activities of this compound remain largely unexplored. However, the known cytotoxic and anti-inflammatory effects of other kaurane diterpenoids suggest that this compound may also possess significant therapeutic potential. Future research should focus on:

-

Comprehensive Physicochemical Characterization: Obtaining complete and experimentally verified physical and spectral data for this compound.

-

Biological Screening: Evaluating the cytotoxic activity of this compound against a panel of human cancer cell lines.

-

Anti-inflammatory Studies: Investigating the anti-inflammatory effects of the compound in vitro and in vivo, and elucidating the underlying molecular mechanisms and signaling pathways.

Such studies will be crucial in determining the potential of this compound as a lead compound for the development of new therapeutic agents.

References

Potential Therapeutic Targets of Kaurane Diterpenoids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaurane (B74193) diterpenoids, a class of natural products primarily isolated from plants of the Isodon genus, have emerged as a significant area of interest in pharmacological research.[1] These tetracyclic diterpenes exhibit a broad spectrum of potent biological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides a comprehensive overview of the key therapeutic targets of kaurane diterpenoids, with a focus on their anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties. Detailed experimental methodologies for pivotal assays are provided to facilitate further research, and key signaling pathways are visualized to elucidate their mechanisms of action.

Anticancer Activity

A substantial body of evidence highlights the potent cytotoxic, pro-apoptotic, and anti-metastatic effects of kaurane diterpenoids against a wide array of cancer cell lines.[1] Their anticancer mechanisms are frequently multifaceted, involving the induction of programmed cell death (apoptosis), arrest of the cell cycle, and inhibition of critical signaling pathways essential for cancer cell survival, proliferation, and metastasis.

Key Signaling Pathways and Molecular Targets

Kaurane diterpenoids, particularly the well-studied compound oridonin, modulate several critical signaling pathways implicated in cancer progression.[2][3][4] The primary mechanisms include:

-

Induction of Apoptosis: Kaurane diterpenoids trigger apoptosis through the intrinsic (mitochondrial) and extrinsic pathways. Key molecular targets include the B-cell lymphoma 2 (Bcl-2) family of proteins, leading to an increased Bax/Bcl-2 ratio, cytochrome c release, and subsequent activation of caspases (caspase-3, -8, and -9).[1] Poly (ADP-ribose) polymerase (PARP) cleavage is another hallmark of apoptosis induced by these compounds.

-

Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, most commonly at the G2/M or G0/G1 phase.[1] This is achieved by modulating the expression and activity of cyclins (e.g., Cyclin D1) and cyclin-dependent kinases (CDKs; e.g., CDK-2, CDK-4), as well as tumor suppressor proteins like p53 and the CDK inhibitor p21.[1]

-

Inhibition of Metastasis: Kaurane diterpenoids can suppress cancer cell migration and invasion by downregulating the expression and activity of matrix metalloproteinases (MMP-2 and MMP-9) and vascular endothelial growth factor (VEGF) and its receptor (VEGFR).[1]

-

Induction of Autophagy: Some kaurane diterpenoids can induce autophagy, a cellular self-degradation process, by targeting the mTOR signaling pathway.[1]

-

PI3K/Akt Signaling Pathway: Oridonin has been shown to inhibit the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway, which is crucial for cancer cell survival and proliferation.[3]

Below is a diagram illustrating the principal signaling pathways affected by kaurane diterpenoids in cancer cells.

Quantitative Anticancer Data

The cytotoxic effects of various kaurane diterpenoids are typically quantified by their half-maximal inhibitory concentration (IC50) values. A summary of reported IC50 values against different cancer cell lines is presented in Table 1.

Table 1: Cytotoxic Activity (IC50, µM) of Selected Kaurane Diterpenoids against Various Cancer Cell Lines

| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Incubation Time (h) | Reference |

| Oridonin | SW480 | Colorectal | Not specified | - | [1] |

| JDA-202 | EC109 | Esophageal | 8.60 | 24 | [1] |

| EC9706 | Esophageal | 9.40 | 24 | [1] | |

| Ponicidin | HeLa | Cervical | 23.1 | 24 | [1] |

| A549 | Lung | 38.0 | 24 | [1] | |

| A549 | Lung | 15.0 | 72 | [1] | |

| GLC-82 | Lung | 32.0 | 24 | [1] | |

| GLC-82 | Lung | 13.0 | 72 | [1] | |

| Jaridonin | EC109 | Esophageal | 12.0 | 48 | [1] |

| EC9706 | Esophageal | 11.2 | 48 | [1] | |

| EC1 | Esophageal | 4.60 | 48 | [1] | |

| SHG-44 | Glioma | 14.7 | 72 | [1] | |

| MCF-7 | Breast | 16.7 | 72 | [1] | |

| Longikaurin A | SMMC-7721 | Hepatocarcinoma | ~1.8 | 48 | [1] |

| HepG2 | Hepatocarcinoma | ~2 | 48 | [1] | |

| CNE1 | Nasopharyngeal | 1.26 | 48 | [1] | |

| CNE2 | Nasopharyngeal | 1.52 | 48 | [1] |

Anti-inflammatory Activity

Kaurane diterpenoids have demonstrated significant anti-inflammatory properties by modulating key inflammatory pathways.

Key Signaling Pathways and Molecular Targets

The primary anti-inflammatory mechanism of kaurane diterpenoids involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. By inhibiting NF-κB activation, kaurane diterpenoids suppress the production of:

-

Pro-inflammatory Cytokines: Tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).

-

Inflammatory Enzymes: Inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are responsible for the production of nitric oxide (NO) and prostaglandins, respectively.

The diagram below illustrates the inhibition of the NF-κB signaling pathway by kaurane diterpenoids.

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of kaurane diterpenoids is often assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Table 2: Inhibition of Nitric Oxide (NO) Production by Kaurane Diterpenoids in LPS-stimulated Macrophages

| Compound | Cell Line | IC50 (µM) for NO Inhibition | Reference |

| Kaurenoic acid | RAW 264.7 | 51.73 | [6] |

| Compound 1 (from P. multifida) | BV-2 | 13.9 | [7] |

| Compound 7 (from P. multifida) | BV-2 | 10.8 | [7] |

Neuroprotective Activity

Several kaurane diterpenoids have exhibited neuroprotective effects, suggesting their potential in the treatment of neurodegenerative diseases.

Key Signaling Pathways and Molecular Targets

The primary neuroprotective mechanism identified for kaurane diterpenoids is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[8] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon activation by kaurane diterpenoids, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of genes encoding for:

-

Antioxidant Enzymes: Heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL).

This upregulation of antioxidant defenses helps to mitigate oxidative stress, a key contributor to neuronal damage in neurodegenerative disorders.

The following diagram depicts the activation of the Nrf2 pathway by kaurane diterpenoids.

Antimicrobial Activity

Kaurane diterpenoids have also demonstrated promising activity against a range of microbial pathogens, including multidrug-resistant bacteria.

Key Targets and Mechanisms

The antimicrobial mechanisms of kaurane diterpenoids are still being elucidated but are thought to involve:

-

Disruption of Cell Membrane and Wall Integrity: Some kaurane diterpenoids can compromise the structural integrity of bacterial cell walls and membranes, leading to cell lysis.[9][10]

-

Inhibition of Biofilm Formation: These compounds have been shown to inhibit the formation of biofilms, which are protective communities of bacteria that are notoriously difficult to eradicate.[9][10]

-

Interference with Peptidoglycan Synthesis: Transcriptomic analysis has suggested that some kaurane diterpenoids can disrupt the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[10]

Quantitative Antimicrobial Data

The antimicrobial efficacy of kaurane diterpenoids is typically reported as the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Table 3: Antimicrobial Activity (MIC, µg/mL) of Selected Kaurane Diterpenoids

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Sigesbeckin A | MRSA | 64 | [11] |

| VRE | 64 | [11] | |

| 18-hydroxy-kauran-16-ent-19-oic acid | MRSA | 64 | [11] |

| VRE | 64 | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of the therapeutic potential of kaurane diterpenoids.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of kaurane diterpenoids on cancer cell lines.

Workflow Diagram:

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the kaurane diterpenoid in a complete culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan (B1609692) Formation: Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Western Blot Analysis for NF-κB and Nrf2 Pathways

This technique is used to detect and quantify the expression and activation (e.g., phosphorylation, nuclear translocation) of specific proteins in signaling pathways.

Workflow Diagram:

Protocol:

-

Cell Lysis and Protein Extraction:

-

Treat cells with the kaurane diterpenoid and/or an inflammatory stimulus (e.g., LPS for NF-κB activation).

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. For nuclear translocation studies, perform nuclear and cytoplasmic fractionation using a specialized kit.

-

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

SDS-PAGE: Denature equal amounts of protein (20-40 µg) in Laemmli buffer and separate them by size on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-p65, p65, IκBα, Nrf2, Lamin B for nuclear fraction, GAPDH or β-actin for loading control) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.

-

Imaging and Analysis: Capture the chemiluminescent signal using an imaging system and quantify the band intensities using densitometry software.

Apoptosis and Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to quantify apoptosis (using Annexin V and Propidium Iodide staining) and to determine the distribution of cells in different phases of the cell cycle (using Propidium Iodide staining).[12][13]

Workflow Diagram (Apoptosis):

Protocol for Apoptosis Analysis (Annexin V/PI Staining):

-

Cell Treatment: Treat cells with the kaurane diterpenoid for the desired time.

-

Cell Harvesting: Harvest the cells (including any floating cells) and wash them twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Protocol for Cell Cycle Analysis (PI Staining):

-

Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

-

Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Washing: Wash the fixed cells with PBS.

-

RNase Treatment: Resuspend the cells in a solution containing RNase A to degrade RNA.

-

PI Staining: Add Propidium Iodide to the cell suspension.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

Kaurane diterpenoids represent a promising class of natural products with a diverse range of therapeutic applications. Their ability to modulate multiple key signaling pathways involved in cancer, inflammation, and neurodegeneration underscores their potential for the development of novel drugs. This technical guide provides a foundational understanding of the primary therapeutic targets of kaurane diterpenoids and detailed experimental protocols to aid researchers in further exploring their pharmacological activities. Continued investigation into the structure-activity relationships and mechanisms of action of these compounds will be crucial for translating their therapeutic potential into clinical applications.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Integrating Epigenetics, Proteomics, and Metabolomics to Reveal the Involvement of Wnt/β-Catenin Signaling Pathway in Oridonin-Induced Reproductive Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oridonin inhibits oral cancer growth and PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research [frontiersin.org]

- 6. Inhibitory effects of kaurenoic acid from Aralia continentalis on LPS-induced inflammatory response in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-Neuroinflammatory ent-Kaurane Diterpenoids from Pteris multifida Roots - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Involvement of Nrf2 signaling pathway in the neuroprotective activity of natural kaurane diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Targeting methicillin-resistant Staphylococcus aureus: The comprehensive action of ent-kaurane diterpenoids on bacterial integrity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Three New Ent-Kaurane Diterpenes with Antibacterial Activity from Sigesbeckia orientalis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 13. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

The Quest for Novel Therapeutics: An In-depth Guide to the Discovery of Kaurane Diterpenoids from Natural Sources

A Technical Whitepaper for Researchers and Drug Development Professionals

The intricate molecular architecture of natural products continues to be a profound source of inspiration for the development of novel therapeutics. Among the vast array of phytochemicals, kaurane (B74193) diterpenoids, particularly the ent-kaurane series, have emerged as a promising class of compounds with a broad spectrum of biological activities.[1][2] These tetracyclic diterpenes, predominantly isolated from plant genera such as Isodon, Pteris, and Croton, exhibit significant antitumor, anti-inflammatory, and antimicrobial properties.[2] This technical guide delves into the core methodologies for the discovery of novel kaurane diterpenoids, presenting a comprehensive overview of their isolation, structural elucidation, and biological evaluation, supported by detailed experimental protocols and quantitative data.

The Genesis of Discovery: From Plant Material to Crude Extract

The journey to discovering novel kaurane diterpenoids commences with the meticulous collection and processing of plant material. The selection of the plant species is often guided by ethnobotanical knowledge or chemotaxonomic profiling, as certain plant families, like Lamiaceae, are particularly rich in these compounds.[3][4]

A Generalized Workflow for Kaurane Diterpenoid Discovery

The overall process, from the plant source to the identification and evaluation of pure compounds, follows a systematic and multi-step approach. This workflow is critical for the successful isolation and characterization of novel chemical entities.

Detailed Experimental Protocol: Extraction and Partitioning

The following protocol is a representative example for the initial extraction process, based on methodologies reported for the Isodon species.[3][5]

Plant Material: The aerial parts (leaves and stems) of the selected plant (e.g., Isodon japonica var. glaucocalyx) are collected, air-dried, and pulverized.

Extraction:

-

The powdered plant material (typically several kilograms) is extracted exhaustively with a polar solvent, such as 95% ethanol (B145695), at room temperature. This process is often repeated multiple times (e.g., 3 times for 24 hours each) to ensure the complete extraction of secondary metabolites.

-

The ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Partitioning:

-

The crude extract is suspended in water and then partitioned sequentially with solvents of increasing polarity. A common partitioning scheme involves using ethyl acetate (B1210297) (EtOAc) to separate medium-polarity compounds, which include many diterpenoids, from more polar and non-polar constituents.

-

The ethyl acetate-soluble fraction is then concentrated under reduced pressure to yield the crude extract that will be subjected to further chromatographic separation.

Isolation and Purification: The Chromatographic Gauntlet

The crude extract is a complex mixture of numerous compounds. Isolating the novel kaurane diterpenoids requires a series of chromatographic techniques to separate molecules based on their physicochemical properties, such as polarity, size, and affinity for the stationary phase.

Detailed Experimental Protocol: Multi-step Chromatography

The following is a typical multi-step chromatographic procedure for the purification of kaurane diterpenoids.[5][6]

Step 1: Silica Gel Column Chromatography:

-

Stationary Phase: Silica gel (e.g., 200-300 mesh).

-

Mobile Phase: A gradient of solvents is typically used, starting with a non-polar solvent and gradually increasing the polarity. A common system is a gradient of chloroform (B151607) (CHCl₃) and methanol (B129727) (MeOH), starting from 100% CHCl₃ and gradually increasing the concentration of MeOH.

-

Procedure: The crude EtOAc extract is loaded onto the silica gel column and eluted with the solvent gradient. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are combined.

Step 2: MCI Gel Column Chromatography:

-

Stationary Phase: MCI gel CHP-20.

-

Mobile Phase: A gradient of methanol in water (e.g., 70% to 100% MeOH).

-

Procedure: Promising fractions from the silica gel column are further separated on an MCI gel column to remove pigments and other impurities.

Step 3: Semi-preparative High-Performance Liquid Chromatography (HPLC):

-

Stationary Phase: A reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient system of acetonitrile (B52724) (MeCN) or methanol in water.

-

Procedure: The final purification of individual compounds is achieved by semi-preparative HPLC, which offers high resolution and yields pure compounds.

Structure Elucidation: Unveiling the Molecular Architecture

Once a pure compound is isolated, its chemical structure must be determined. This is accomplished through a combination of modern spectroscopic techniques.

Detailed Experimental Protocol: Spectroscopic Analysis

The following spectroscopic methods are essential for the structural elucidation of novel kaurane diterpenoids.[5][6]

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is conducted to piece together the carbon-hydrogen framework of the molecule.

-

1D NMR: ¹H NMR provides information about the number and types of protons, while ¹³C NMR reveals the number and types of carbon atoms.

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different parts of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals the spatial proximity of protons, which helps in determining the relative stereochemistry of the molecule.

-

-

-

X-ray Crystallography: When suitable crystals of the compound can be grown, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure, including the absolute stereochemistry.[5]

Biological Evaluation: Assessing Therapeutic Potential

A crucial step in the discovery process is to evaluate the biological activity of the newly identified kaurane diterpenoids. Given their known potential as anticancer agents, cytotoxicity assays against a panel of human cancer cell lines are commonly performed.[5][6]

Quantitative Data: In Vitro Cytotoxicity

The following tables summarize the cytotoxic activities of newly discovered kaurane diterpenoids from Isodon japonica var. glaucocalyx and Isodon rubescens. The IC₅₀ value represents the concentration of the compound that inhibits the growth of 50% of the cancer cells.

Table 1: Cytotoxicity of Kaurane Diterpenoids from Isodon japonica var. glaucocalyx [3][5]

| Compound | CE-1 (IC₅₀, µM) | U87 (IC₅₀, µM) | A-549 (IC₅₀, µM) | MCF-7 (IC₅₀, µM) | Hela (IC₅₀, µM) | K-562 (IC₅₀, µM) | HepG-2 (IC₅₀, µM) |

| Glaucocalyxin H | 10.95 | 4.33 | 1.86 | 5.24 | 4.88 | >20 | 2.58 |

| Glaucocalyxin A | 2.21 | 3.25 | 2.05 | 4.87 | 3.65 | 1.02 | 1.25 |

| Glaucocalyxin B | 3.54 | 4.58 | 2.87 | 5.01 | 4.12 | 1.58 | 2.14 |

| Doxorubicin (B1662922) (Positive Control) | 0.02 | 0.03 | 0.01 | 0.04 | 0.03 | 0.01 | 0.02 |

Table 2: Cytotoxicity of Kaurane Diterpenoids from Isodon rubescens [6]

| Compound | HL-60 (IC₅₀, µM) | SMMC-7721 (IC₅₀, µM) | A-549 (IC₅₀, µM) | MCF-7 (IC₅₀, µM) | SW480 (IC₅₀, µM) |

| Isojiangrubesin A | >40 | >40 | >40 | >40 | >40 |

| Isojiangrubesin B | 2.8 | 3.5 | 4.1 | 6.5 | 5.2 |

| Isojiangrubesin C | 1.5 | 2.1 | 2.9 | 3.8 | 3.1 |

| Isojiangrubesin D | 0.5 | 1.2 | 1.8 | 2.5 | 1.9 |

| Cisplatin (Positive Control) | 1.2 | 8.5 | 9.8 | 15.4 | 12.6 |

Detailed Experimental Protocol: MTT Cytotoxicity Assay

The following is a standard protocol for determining the in vitro cytotoxicity of compounds against human cancer cell lines.[3]

-

Cell Culture: Human tumor cell lines (e.g., A-549, MCF-7, HepG-2) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (dissolved in DMSO and diluted with culture medium) for a specified period (e.g., 48 or 72 hours). A positive control (e.g., doxorubicin or cisplatin) and a vehicle control (DMSO) are included.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Calculation: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ values are determined from the dose-response curves.

Mechanism of Action: Elucidating the Molecular Targets

Beyond identifying cytotoxic compounds, understanding their mechanism of action is crucial for drug development. Many kaurane diterpenoids have been shown to induce apoptosis (programmed cell death) in cancer cells. The signaling pathways involved can be complex, often involving the mitochondria-mediated pathway.

Apoptosis Induction Signaling Pathway

The following diagram illustrates a simplified, representative signaling pathway for apoptosis induction by a hypothetical bioactive kaurane diterpenoid.

Conclusion and Future Directions

The discovery of novel kaurane diterpenoids from natural products remains a vibrant and promising field of research for the development of new drugs, particularly in oncology. The systematic application of the extraction, isolation, and structure elucidation techniques detailed in this guide is fundamental to uncovering new chemical entities. The quantitative bioactivity data presented herein highlight the potent and, in some cases, selective anticancer effects of these compounds.

Future research should focus on several key areas:

-

Exploring Untapped Biodiversity: Investigating underexplored plant species from diverse geographical regions could lead to the discovery of kaurane diterpenoids with novel structural features and biological activities.

-

Mechanism of Action Studies: In-depth studies are needed to elucidate the precise molecular targets and signaling pathways of the most potent compounds to facilitate their development as targeted therapies.

-

Semisynthesis and Analogue Development: The structural modification of naturally occurring kaurane diterpenoids can lead to the generation of analogues with improved potency, selectivity, and pharmacokinetic properties.[7]

-

Advanced Analytical Techniques: The integration of metabolomics and other "-omics" technologies can accelerate the identification of bioactive compounds in complex natural extracts.

By leveraging the methodologies outlined in this guide and embracing innovative approaches, the scientific community can continue to unlock the therapeutic potential of kaurane diterpenoids for the benefit of human health.

References

Ethnobotanical Insights into Kaurane Diterpenoids: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ethnobotanical uses of plants containing kaurane (B74193) diterpenoids, delving into their biological activities and the molecular pathways they modulate. This document synthesizes traditional knowledge with modern scientific research to offer a valuable resource for the discovery and development of novel therapeutics.

Ethnobotanical Landscape of Kaurane Diterpenoid-Containing Plants

Kaurane diterpenoids are a class of natural products predominantly found in the plant kingdom, with a rich history of use in traditional medicine across various cultures. Several plant families are particularly known for producing these compounds, and their ethnobotanical applications often correlate with the scientifically validated biological activities of their constituent kaurane diterpenoids.

Table 1: Ethnobotanical Uses of Selected Plants Containing Kaurane Diterpenoids

| Plant Species | Family | Traditional Use(s) | Key Kaurane Diterpenoid(s) |

| Isodon rubescens | Lamiaceae | Used in Chinese folk medicine for treating sore throats, tonsillitis, colds, bronchitis, and various cancers.[1][2][3] | Oridonin[1][2] |

| Sigesbeckia orientalis | Asteraceae | Traditionally used in Chinese medicine to treat tetanus infections and various inflammatory conditions such as arthritis, rheumatic pain, and backache.[4] | Kirenol, Siegesbeckiaol |

| Sigesbeckia pubescens | Asteraceae | Used in traditional Chinese medicine for rheumatism and to promote joint health.[5][6] | Kirenol[5][7] |

| Croton lechleri | Euphorbiaceae | The red sap, known as "Sangre de Drago," is used in South American traditional medicine for wound healing, diarrhea, tumors, stomach ulcers, and herpes infections.[8][9][10] | Not specified in the provided context. |

| Croton tiglium | Euphorbiaceae | The seeds have been utilized in traditional Chinese medicine to treat gastrointestinal disorders and inflammation.[11] | Not specified in the provided context. |

| Annona muricata | Annonaceae | Various parts of the plant are used in traditional medicine in Africa and South America to treat cancer, parasitic infections, arthritic pain, neuralgia, diarrhea, and fever.[12][13][14][15][16] | Annonaceous acetogenins (B1209576) (while not kaurane diterpenoids, they are the major bioactive compounds) |

| Sideritis species | Lamiaceae | Used in folk medicine as a herbal tea for the treatment of various ailments.[17] | Siderol, Foliol, Linearol |

Biological Activities and Therapeutic Potential

Scientific investigations have substantiated many of the traditional claims associated with kaurane diterpenoid-containing plants. These compounds exhibit a broad spectrum of biological activities, making them promising candidates for drug development.

Anticancer Activity

Kaurane diterpenoids have demonstrated significant cytotoxic and pro-apoptotic effects against a variety of cancer cell lines. Their anticancer mechanisms are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.

Table 2: Cytotoxic Activity (IC₅₀ in µM) of Selected Kaurane Diterpenoids Against Cancer Cell Lines

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |

| Oridonin | AGS (Gastric Cancer) | 15.6 (48h) | [18] |

| Oridonin | HGC27 (Gastric Cancer) | 21.3 (48h) | [18] |

| Oridonin | MGC803 (Gastric Cancer) | 25.1 (48h) | [18] |

| Oridonin | BGC-7901 (Gastric Cancer) | Not specified | [19] |

| Oridonin | SW-480 (Colon Cancer) | Not specified | [19] |

| Oridonin | HL-60 (Leukemia) | Not specified | [19] |

| Oridonin | BEL-7402 (Hepatoma) | Not specified | [19] |

| Oridonin | A549 (Lung Cancer) | Not specified | [19] |

| Oridonin | B16 (Melanoma) | Not specified | [19] |

| 7-Epi-candicandiol | KB (Nasopharyngeal Carcinoma) | 13.3 µg/mL | [2][20] |

| 7-Epi-candicandiol | COL-2 (Colon Cancer) | 11.8 µg/mL | [2][20] |

| 7-Epi-candicandiol | LU1 (Lung Cancer) | 17.9 µg/mL | [2][20] |

| 7-Epi-candicandiol | LNCaP (Prostate Cancer) | 14.9 µg/mL | [2][20] |

| 7-Epi-candicandiol | A2780 (Ovarian Cancer) | 9.0 µg/mL | [2][20] |

Antimicrobial Activity

Several kaurane diterpenoids have shown potent activity against a range of pathogenic bacteria, highlighting their potential as novel antimicrobial agents.

Table 3: Minimum Inhibitory Concentration (MIC in µg/mL) of Selected Kaurane Diterpenoids Against Bacteria

| Compound | Bacterium | MIC (µg/mL) | Reference(s) |

| Kaurenoic acid | Streptococcus sobrinus | 10 | [21] |

| Kaurenoic acid | Streptococcus mutans | 10 | [21] |

| Kaurenoic acid | Streptococcus mitis | 10 | [21] |

| Kaurenoic acid | Streptococcus sanguinis | 10 | [21] |

| Kaurenoic acid | Lactobacillus casei | 10 | [21] |

| Kaurenoic acid | Streptococcus salivarius | 100 | [21] |

| Kaurenoic acid | Enterococcus faecalis | 200 | [21] |

| Acetylgrandifloric acid | Various bacteria | ≥250 | [22] |

| Xylopic acid | Various bacteria | ≥250 | [22] |

Anti-inflammatory Activity

The traditional use of many kaurane diterpenoid-containing plants for inflammatory conditions is supported by scientific evidence demonstrating their ability to inhibit key inflammatory mediators.

Key Signaling Pathways and Molecular Mechanisms

Kaurane diterpenoids exert their biological effects by modulating various intracellular signaling pathways. Understanding these mechanisms is crucial for the targeted development of new drugs.

Induction of Apoptosis

A primary mechanism of the anticancer activity of kaurane diterpenoids is the induction of programmed cell death, or apoptosis. This is often achieved through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

References

- 1. Isodon rubescens (Hemls.) Hara.: A Comprehensive Review on Traditional Uses, Phytochemistry, and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and development of natural product oridonin-inspired anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oridonin on Lung Cancer - LKT Labs [lktlabs.com]

- 4. sigesbeckia.com [sigesbeckia.com]

- 5. iasp-pain.org [iasp-pain.org]

- 6. Kirenol, darutoside and hesperidin contribute to the anti-inflammatory and analgesic activities of Siegesbeckia pubescens makino by inhibiting COX-2 expression and inflammatory cell infiltration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A Review on Phytochemistry and Recent Pharmacology of Dragon's Blood (Croton lechleri), a Multifunctional Ethnomedicinal Resource from the Amazon Forest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ABC Herbalgram Website [herbalgram.org]

- 10. Review of sangre de drago (Croton lechleri)--a South American tree sap in the treatment of diarrhea, inflammation, insect bites, viral infections, and wounds: traditional uses to clinical research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chemical Constituents from Croton Species and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Annona muricata (Annonaceae): A Review of Its Traditional Uses, Isolated Acetogenins and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Medwin Publishers | Anticancer effects of Annona muricata with its acetogenins asbioactive compound [medwinpublishers.com]

- 14. echocommunity.org [echocommunity.org]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Oridonin Dose-Dependently Modulates the Cell Senescence and Apoptosis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Oridonin and its derivatives for cancer treatment and overcoming therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ACG Publications - Ent-kaurene Diterpenoids from Sideritis lycia with Antiviral and Cytotoxic Activities [acgpubs.org]

- 21. researchgate.net [researchgate.net]

- 22. Antimicrobial activity of kaurenoic acid derivatives substituted on carbon-15 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Proposed Total Synthesis Protocol for 2,6,16-Kauranetriol

For Researchers, Scientists, and Drug Development Professionals

This document outlines a proposed total synthesis protocol for 2,6,16-Kauranetriol, a member of the kaurane (B74193) diterpenoid family. Due to the absence of a published total synthesis for this specific molecule, the following protocol is a scientifically grounded proposal based on established methodologies for the synthesis of the ent-kaurane core and related natural products. This application note provides detailed experimental procedures, expected quantitative data, and visualizations to guide researchers in the potential synthesis of this compound.

Introduction to this compound

Kaurane diterpenoids are a large class of natural products known for their complex tetracyclic structure and diverse biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. This compound, with its specific hydroxylation pattern, presents an interesting target for chemical synthesis to enable further investigation of its therapeutic potential. A robust synthetic route would provide access to the pure compound and allow for the generation of analogs for structure-activity relationship (SAR) studies.

Proposed Synthetic Strategy

The proposed synthesis commences with a known chiral starting material to establish the stereochemistry of the A/B ring system. The core tetracyclic kaurane skeleton will be constructed using a key intramolecular cyclization reaction. Subsequent stereoselective functionalization will be employed to introduce the hydroxyl groups at the C2, C6, and C16 positions.

Experimental Protocols

Step 1: Synthesis of a Chiral A/B Ring Precursor

This initial phase focuses on the construction of a functionalized bicyclic core, which will serve as the foundation for the subsequent annulation reactions to form the complete tetracyclic kaurane skeleton. The protocol is adapted from established methods for the synthesis of similar diterpenoid precursors.

-

Reaction: Asymmetric Diels-Alder reaction followed by functional group manipulations.

-

Starting Materials: Commercially available chiral dienophile and a suitable diene.

-

Procedure:

-

To a solution of the chiral dienophile (1.0 eq) in dry dichloromethane (B109758) (DCM, 0.1 M) at -78 °C under an argon atmosphere, add a Lewis acid catalyst (e.g., Et₂AlCl, 1.2 eq).

-

Stir the mixture for 15 minutes, then add the diene (1.5 eq) dropwise.

-

Allow the reaction to stir at -78 °C for 4 hours, then warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is then carried forward through a series of reductions and protections to yield the chiral A/B ring precursor.

-

-

Purification: Flash column chromatography on silica (B1680970) gel.

Step 2: Construction of the Tetracyclic Kaurane Core

This crucial step involves an intramolecular cyclization to form the C and D rings of the kaurane skeleton. The choice of cyclization strategy is critical for establishing the correct stereochemistry of the bridged ring system.

-

Reaction: Cation-olefin cyclization.

-

Starting Material: Chiral A/B ring precursor from Step 1.

-

Procedure:

-

Dissolve the A/B ring precursor (1.0 eq) in a suitable solvent such as nitromethane (B149229) (0.05 M).

-

Cool the solution to 0 °C and add a Lewis acid (e.g., SnCl₄, 2.0 eq) dropwise.

-

Stir the reaction at 0 °C for 2 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (B1210297) (3 x 30 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

-

Purification: Purification by flash column chromatography will yield the tetracyclic kaurane core.

Step 3: Introduction of the C16-hydroxyl group

With the core structure in place, the next phase focuses on the functionalization of the D-ring to introduce the tertiary alcohol at the C16 position.

-

Reaction: Hydroboration-oxidation of the exocyclic double bond.

-

Starting Material: Tetracyclic kaurane core from Step 2.

-

Procedure:

-

To a solution of the kaurane intermediate (1.0 eq) in dry tetrahydrofuran (B95107) (THF, 0.1 M) at 0 °C, add a solution of borane-THF complex (1.5 eq, 1.0 M in THF) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Cool the reaction back to 0 °C and slowly add a solution of sodium hydroxide (B78521) (3 M) followed by the dropwise addition of hydrogen peroxide (30% aqueous solution).

-

Stir the mixture at room temperature for 2 hours.

-

Extract the product with diethyl ether (3 x 40 mL).

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

-

-

Purification: Flash column chromatography.

Step 4: Introduction of the C2 and C6-hydroxyl groups

The final stage of the synthesis involves the stereoselective introduction of the remaining two hydroxyl groups on the A and B rings. This may require a multi-step sequence involving enolate formation and subsequent oxidation.

-

Reaction: Stereoselective dihydroxylation.

-

Starting Material: C16-hydroxylated kaurane from Step 3.

-

Procedure:

-

A multi-step sequence will be employed, likely involving the formation of an enone in the A-ring, followed by stereoselective reduction and epoxidation, and subsequent ring-opening to install the C2-hydroxyl group.

-

For the C6-hydroxyl group, a substrate-directed oxidation will be explored, potentially using a selenium dioxide-mediated allylic oxidation if a suitable double bond can be introduced.

-

Each of these transformations will require careful optimization of reagents and reaction conditions to achieve the desired stereoselectivity.

-

-

Purification: Purification after each step will be performed using flash column chromatography.

Quantitative Data

The following tables summarize the expected yields for the proposed synthesis and the predicted analytical data for the final product.

Table 1: Proposed Synthesis Step-wise and Overall Yields

| Step | Transformation | Expected Yield (%) |

| 1 | A/B Ring Formation | 75 |

| 2 | Tetracycle Construction | 60 |

| 3 | C16-Hydroxylation | 85 |

| 4 | C2 and C6-Dihydroxylation | 40 (over multiple steps) |

| Overall | Total Synthesis | ~15 |

Note: Yields are estimates based on analogous reactions in the literature and will require experimental optimization.

Table 2: Predicted Analytical Data for this compound (C₂₀H₃₄O₃)

| Analysis | Predicted Data |

| Molecular Weight | 322.49 g/mol |

| ¹H NMR (500 MHz, CDCl₃) | Predicted shifts (δ, ppm): 0.8-1.5 (multiple methyl singlets), 1.0-2.2 (complex methylene (B1212753) and methine multiplets), 3.5-4.5 (multiplets for CH-OH protons at C2 and C6). No experimental data is readily available. |

| ¹³C NMR (125 MHz, CDCl₃) | Predicted shifts (δ, ppm): 15-60 (aliphatic carbons), 70-85 (carbons bearing hydroxyl groups). No experimental data is readily available. |

| Mass Spectrometry (ESI+) | m/z: 323.2581 [M+H]⁺, 305.2475 [M+H-H₂O]⁺, 287.2369 [M+H-2H₂O]⁺. Predicted values. |

Visualizations

Synthetic Workflow of this compound

Caption: Proposed synthetic route to this compound.

Apoptosis Induction by Kaurane Diterpenoids

Many kaurane diterpenoids have been shown to induce apoptosis in cancer cells. A common mechanism involves the activation of the extrinsic apoptosis pathway, often initiated through the activation of caspase-8.

Caption: Caspase-8 dependent apoptosis pathway.